Cas no 1807152-79-9 (Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate)

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate is a versatile pyridine derivative with significant potential in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group, an iodinated pyridine ring, and an aminomethyl side chain—enhance reactivity and enable selective functionalization. The difluoromethyl group contributes to metabolic stability and bioavailability, while the iodine substituent facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ester moiety offers further derivatization flexibility. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules, including kinase inhibitors or antimicrobial agents. Its well-defined reactivity profile and synthetic utility make it a preferred intermediate in targeted molecular design.
Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate structure
1807152-79-9 structure
Product Name:Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate
CAS No:1807152-79-9
MF:C10H11F2IN2O2
MW:356.107821702957
CID:4895032
Update Time:2025-05-25

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate
    • Inchi: 1S/C10H11F2IN2O2/c1-17-8(16)2-5-6(3-14)10(13)15-4-7(5)9(11)12/h4,9H,2-3,14H2,1H3
    • InChI Key: XSIRBMVWTYRBBK-UHFFFAOYSA-N
    • SMILES: IC1C(CN)=C(CC(=O)OC)C(C(F)F)=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 269
  • XLogP3: 0.8
  • Topological Polar Surface Area: 65.2

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029020834-250mg
Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate
1807152-79-9 95%
250mg
$980.00 2022-03-31
Alichem
A029020834-500mg
Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate
1807152-79-9 95%
500mg
$1,718.70 2022-03-31
Alichem
A029020834-1g
Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate
1807152-79-9 95%
1g
$3,039.75 2022-03-31

Additional information on Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate: A Comprehensive Overview

The compound with CAS No. 1807152-79-9, known as Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an iodine atom, an aminomethyl group, a difluoromethyl group, and an acetate ester. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.

Recent studies have highlighted the importance of Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate in the development of novel therapeutic agents. Researchers have explored its ability to act as a building block for constructing bioactive molecules, particularly in the context of kinase inhibitors and other enzyme-targeting compounds. The presence of the iodine atom in the pyridine ring is particularly significant, as it can serve as a site for further functionalization or radiolabeling, which is crucial for imaging and diagnostic applications.

The synthesis of Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate involves a multi-step process that typically begins with the preparation of the pyridine core. This is followed by sequential substitution reactions to introduce the iodine atom, the aminomethyl group, and the difluoromethyl group. The final step involves esterification to form the acetate moiety. Recent advancements in catalytic methods and green chemistry have made this synthesis more efficient and environmentally friendly.

One of the most promising aspects of this compound is its potential as an intermediate in drug discovery programs. Its structure allows for easy modification to create analogs with varying biological activities. For instance, researchers have investigated the effects of substituting different groups on the pyridine ring to modulate binding affinity towards specific protein targets. These studies have demonstrated that Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate can serve as a valuable scaffold for developing compounds with high specificity and potency.

In addition to its role in drug design, this compound has also been studied for its potential in materials science. The unique electronic properties imparted by its functional groups make it a candidate for applications in organic electronics and optoelectronics. Recent research has explored its use in constructing organic semiconductors and light-emitting materials, highlighting its versatility beyond traditional pharmaceutical applications.

The pharmacological profile of Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate is another area of active investigation. Preclinical studies have shown that it exhibits moderate activity against several cancer cell lines, suggesting potential antitumor properties. Furthermore, its ability to inhibit key enzymes involved in inflammatory pathways makes it a candidate for anti-inflammatory drug development.

Looking ahead, the future of Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-iodopyridine-4-acetate lies in its continued exploration as a versatile building block for complex molecules. With ongoing advancements in synthetic methodology and computational modeling, researchers are expected to unlock new avenues for its application in both therapeutic and non-therapeutic contexts.

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